molecular formula C19H24N2O6S B6469346 3-tert-butyl-8-(2,3-dihydro-1-benzofuran-5-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione CAS No. 2640962-65-6

3-tert-butyl-8-(2,3-dihydro-1-benzofuran-5-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B6469346
CAS No.: 2640962-65-6
M. Wt: 408.5 g/mol
InChI Key: ANRFHSLFWIWVRM-UHFFFAOYSA-N
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Description

This compound features a 1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione core, where the spiro system bridges a tetrahydrofuran (oxa) ring and a piperidine (diaza) ring. Key substituents include:

  • A tert-butyl group at position 3, enhancing steric bulk and metabolic stability.
  • A 2,3-dihydro-1-benzofuran-5-sulfonyl group at position 8, introducing a bicyclic sulfonamide moiety that may influence electronic properties and binding affinity in biological systems.

Properties

IUPAC Name

3-tert-butyl-8-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6S/c1-18(2,3)21-16(22)19(27-17(21)23)7-9-20(10-8-19)28(24,25)14-4-5-15-13(12-14)6-11-26-15/h4-5,12H,6-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRFHSLFWIWVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCC4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-tert-butyl-8-(2,3-dihydro-1-benzofuran-5-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H20N2O4S\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

Key Properties:

  • Molecular Weight: 320.39 g/mol
  • Solubility: Soluble in organic solvents; limited aqueous solubility.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes involved in metabolic pathways.

Enzyme Inhibition

Research indicates that compounds with similar structures can inhibit enzymes such as soluble epoxide hydrolase (EC 3.3.2.10), which plays a crucial role in the metabolism of arachidonic acid derivatives . This inhibition can lead to altered lipid metabolism and inflammatory responses.

Antioxidant Activity

Studies have shown that related compounds exhibit significant antioxidant properties. For instance, 4,6-di-tert-butyl-2,3-dihydrobenzofuranols demonstrated potent inhibition of lipid peroxidation and low-density lipoprotein (LDL) oxidation in vitro, suggesting a potential for cardiovascular protective effects . The compound's structure may confer similar antioxidant capabilities.

Anti-inflammatory Effects

The inhibition of epoxide hydrolase suggests potential anti-inflammatory effects due to the modulation of arachidonic acid metabolism . This could lead to decreased production of pro-inflammatory mediators in various inflammatory conditions.

Case Studies and Research Findings

StudyFindings
In vitro studies on antioxidant propertiesDemonstrated effective inhibition of LDL oxidation compared to vitamin E .
Enzyme inhibition assaysShowed that the compound inhibits soluble epoxide hydrolase activity, potentially affecting vascular health .
Pharmacokinetic studiesIndicated high plasma concentration and retention in LDL fractions in animal models .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share the spiro[4.5]decane core but differ in heteroatom composition and substituents. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of Spiro[4.5]decane Derivatives

Compound Name Core Structure Substituents Key Properties/Data Synthesis Highlights Reference
Target Compound 1-oxa-3,8-diaza - 3-tert-butyl
- 8-(2,3-dihydrobenzofuran-5-sulfonyl)
Not explicitly reported Likely involves sulfonylation coupling
3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione 1,3-diaza - 4-chlorophenylsulfonyl
- 8-methyl
No melting point reported Not detailed
tert-Butyl 3-([1,1’-biphenyl]-4-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate 1,3,8-triaza - 3-biphenyl-4-yl
- 8-tert-butyl carboxylate
MP: 224–226°C
IR: 1719 cm⁻¹ (C=O)
Ullmann coupling with CuI/N,N’-dimethylethylenediamine
8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(2,5-dimethylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione 1,3,8-triaza - 8-benzodioxole-5-carbonyl
- 3-(2,5-dimethylbenzyl)
No physical data reported Not detailed
tert-Butyl 2,4-dioxo-3,8-diazaspiro[4.5]decane-8-carboxylate 3,8-diaza - 8-tert-butyl carboxylate Safety: Low toxicity at RT Acid-catalyzed esterification

Key Observations

Core Heteroatom Variations: The target compound’s 1-oxa-3,8-diaza core distinguishes it from triaza analogs (e.g., ), which may alter hydrogen-bonding capacity and solubility.

Substituent Effects :

  • Sulfonyl Groups : The target’s dihydrobenzofuran-sulfonyl group is structurally distinct from simpler aryl sulfonyl groups (e.g., 4-chlorophenylsulfonyl in ). This bicyclic moiety may enhance π-π stacking interactions in drug-receptor binding.
  • Carboxylate vs. Sulfonyl : Compounds with tert-butyl carboxylate substituents (e.g., ) exhibit different electronic profiles compared to sulfonyl-containing derivatives, impacting reactivity and metabolic stability.

Synthetic Strategies :

  • The target compound likely requires sulfonylation to attach the dihydrobenzofuran-sulfonyl group, whereas Ullmann coupling is employed for biphenyl derivatives (e.g., ).
  • Safety protocols for handling spiro compounds emphasize avoiding strong oxidants and using protective equipment (e.g., ).

Physical Properties: Limited data are available, but the biphenyl derivative in has a melting point of 224–226°C, suggesting high crystallinity. The target compound’s properties remain uncharacterized in the evidence.

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